molecular formula C11H12BrNO3 B12082388 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene

4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene

Cat. No.: B12082388
M. Wt: 286.12 g/mol
InChI Key: ZFCQNRHGPXZVEM-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene is an organic compound characterized by a bromine atom, a cyclobutylmethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the cyclobutylmethoxy group and the nitro group through nucleophilic substitution and nitration reactions, respectively. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substitution reagents: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Bromo-2-(cyclobutylmethoxy)-1-aminobenzene, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and cyclobutylmethoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-(cyclobutylmethoxy)-1-nitrobenzene include:

  • 4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene
  • 4-Bromo-2-(cyclobutylmethoxy)-1-methoxybenzene
  • 4-Bromo-2-(cyclobutylmethoxy)-1-aminobenzene

Uniqueness

What sets this compound apart from these similar compounds is the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity. The combination of the bromine atom, cyclobutylmethoxy group, and nitro group creates a distinct molecular structure with specific properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-bromo-2-(cyclobutylmethoxy)-1-nitrobenzene

InChI

InChI=1S/C11H12BrNO3/c12-9-4-5-10(13(14)15)11(6-9)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2

InChI Key

ZFCQNRHGPXZVEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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